4-(2-bicyclo[2.2.1]hept-5-enylmethyl)morpholine
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Overview
Description
4-(2-bicyclo[2.2.1]hept-5-enylmethyl)morpholine is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the morpholine family, which is known for its applications in various chemical reactions and industrial processes. The bicyclo[2.2.1]hept-5-enylmethyl group adds a layer of complexity and potential reactivity to the molecule, making it a subject of interest in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bicyclo[2.2.1]hept-5-enylmethyl)morpholine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with morpholine under specific conditions. One common method involves the use of a Mannich reaction, where bicyclo[2.2.1]hept-5-en-2-ylmethanol reacts with formaldehyde and morpholine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-bicyclo[2.2.1]hept-5-enylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-(2-bicyclo[2.2.1]hept-5-enylmethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-bicyclo[2.2.1]hept-5-enylmethyl)morpholine involves its interaction with various molecular targets. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The morpholine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ylmethanol: A precursor in the synthesis of 4-(2-bicyclo[2.2.1]hept-5-enylmethyl)morpholine.
Morpholine: A simpler analog without the bicyclic structure.
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
This compound is unique due to its combination of a bicyclic structure and a morpholine ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
4-(2-bicyclo[2.2.1]hept-5-enylmethyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-11-7-10(1)8-12(11)9-13-3-5-14-6-4-13/h1-2,10-12H,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPSQJQJAOEZJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CC3CC2C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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